An In-depth Technical Guide to Medium 199 (M199)
An In-depth Technical Guide to Medium 199 (M199)
For researchers, scientists, and professionals in drug development, a precise understanding of cell culture media is fundamental to experimental success. Medium 199 (M199), developed by Morgan, Morton, and Parker in 1950, stands as a classic and versatile synthetic medium.[1] Originally formulated for the nutritional study of chick embryo fibroblasts, its applications have expanded to include the culture of various animal cells, virology, and vaccine production.[2][3] This guide provides a detailed overview of M199's composition, the function of its key components, and a practical experimental protocol for its use.
Core Composition of M199
M199 is a complex medium containing a wide array of amino acids, vitamins, inorganic salts, and other nutrients. A key feature of M199 is the inclusion of purines and pyrimidines (adenine, guanine, hypoxanthine, thymine, and uracil), which are not found in many other basal media.[2] These components serve as precursors for nucleic acid synthesis, which is particularly beneficial for cells that may have limitations in their de novo nucleotide synthesis pathways.[4][5][6]
The medium's formulation can vary, with two common balanced salt solutions: Earle's salts for use in a CO2-incubated environment, and Hanks' salts for use in ambient air.[2] The following tables provide a consolidated summary of the components found in typical M199 formulations.
Table 1: Inorganic Salts in M199 Medium
| Component | Concentration (mg/L) |
| CaCl2 (anhydrous) | 200.00 |
| Fe(NO3)3·9H2O | 0.72 |
| KCl | 400.00 |
| MgSO4 (anhydrous) | 97.70 |
| NaCl | 6,800.00 |
| NaHCO3 | 2,200.00 |
| NaH2PO4·H2O | 140.00 |
Table 2: Amino Acids in M199 Medium
| Component | Concentration (mg/L) |
| L-Alanine | 25.00 |
| L-Arginine HCl | 70.00 |
| L-Aspartic Acid | 30.00 |
| L-Cysteine HCl·H2O | 0.11 |
| L-Cystine 2HCl | 26.00 |
| L-Glutamic Acid | 75.00 |
| L-Glutamine | 100.00 |
| Glycine | 50.00 |
| L-Histidine HCl·H2O | 21.88 |
| Hydroxy-L-proline | 10.00 |
| L-Isoleucine | 20.00 |
| L-Leucine | 60.00 |
| L-Lysine HCl | 70.00 |
| L-Methionine | 15.00 |
| L-Phenylalanine | 25.00 |
| L-Proline | 40.00 |
| L-Serine | 25.00 |
| L-Threonine | 30.00 |
| L-Tryptophan | 10.00 |
| L-Tyrosine 2Na·2H2O | 57.87 |
| L-Valine | 25.00 |
Table 3: Vitamins in M199 Medium
| Component | Concentration (mg/L) |
| Ascorbic Acid | 0.05 |
| Biotin | 0.01 |
| Calciferol (Vitamin D2) | 0.10 |
| D-Ca Pantothenate | 0.01 |
| Choline Chloride | 0.50 |
| Folic Acid | 0.01 |
| i-Inositol | 0.05 |
| Menadione (Vitamin K3) | 0.01 |
| Niacinamide | 0.025 |
| Nicotinic Acid | 0.025 |
| p-Aminobenzoic Acid | 0.05 |
| Pyridoxal HCl | 0.025 |
| Pyridoxine HCl | 0.025 |
| Riboflavin | 0.01 |
| Thiamine HCl | 0.01 |
| Vitamin A Acetate | 0.14 |
| dl-alpha-Tocopherol phosphate (Na) | 0.01 |
Table 4: Other Components in M199 Medium
| Component | Concentration (mg/L) |
| Adenine Sulfate | 10.00 |
| 5-Adenylic Acid | 0.20 |
| ATP 2Na | 1.00 |
| Cholesterol | 0.20 |
| 2-Deoxy-D-ribose | 0.50 |
| D-Glucose | 1,000.00 |
| Glutathione (reduced) | 0.05 |
| Guanine HCl | 0.30 |
| Hypoxanthine Na | 0.35 |
| Phenol Red | 10.00 |
| D-Ribose | 0.50 |
| Sodium Acetate | 50.00 |
| Thymine | 0.30 |
| Tween 80 | 20.00 |
| Uracil | 0.30 |
| Xanthine Na | 0.34 |
Experimental Protocol: Culturing Vero Cells in M199 Medium
This protocol outlines the general steps for the subculture of Vero cells, a continuous cell line derived from the kidney of an African green monkey, which are widely used in virology and vaccine production.[7][8]
Materials:
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M199 medium (with Earle's salts, supplemented with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA solution (0.25%)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca2+ and Mg2+
-
Sterile cell culture flasks (e.g., T-75)
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Sterile serological pipettes
-
Sterile centrifuge tubes
-
Humidified incubator (37°C, 5% CO2)
-
Biological safety cabinet
-
Inverted microscope
-
Centrifuge
Procedure:
-
Preparation of Complete Growth Medium:
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To 500 mL of M199 base medium, aseptically add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution (to a final concentration of 100 U/mL).
-
Store the complete medium at 2-8°C.
-
-
Cell Observation and Media Removal:
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Examine the Vero cell monolayer in a T-75 flask under an inverted microscope to assess confluency (typically subcultured at 80-90% confluency).
-
Aseptically aspirate and discard the spent culture medium from the flask.
-
-
Washing the Cell Monolayer:
-
Gently add 5-10 mL of DPBS to the flask to wash the cell monolayer.
-
Gently rock the flask to ensure the entire surface is washed.
-
Aspirate and discard the DPBS.
-
-
Cell Dissociation with Trypsin-EDTA:
-
Add 3-5 mL of pre-warmed Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
-
Incubate the flask at 37°C for 2-5 minutes.
-
Observe the cells under the microscope. Once the cells are rounded and detached, gently tap the side of the flask to dislodge any remaining adherent cells.
-
-
Inactivation of Trypsin:
-
Add 5-7 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
-
Cell Harvesting and Centrifugation:
-
Transfer the cell suspension to a sterile 15 mL centrifuge tube.
-
Centrifuge the cell suspension at approximately 100-200 x g for 5 minutes.
-
-
Resuspension and Seeding:
-
Aspirate and discard the supernatant.
-
Resuspend the cell pellet in a small volume (e.g., 5 mL) of fresh complete growth medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 2-5 x 10^4 cells/cm²) in a new T-75 flask containing 15-20 mL of complete growth medium.
-
-
Incubation:
-
Place the flask in a humidified incubator at 37°C with 5% CO2.
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Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
References
- 1. himedialabs.com [himedialabs.com]
- 2. Powdered M199 Medium - A professional supplier of swabs [chenyanglobal.com]
- 3. abnova.com [abnova.com]
- 4. The relationship between purines, pyrimidines, nucleosides, and glutamine for fibroblast cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purines and Pyrimidines [unacademy.com]
- 6. lecturio.com [lecturio.com]
- 7. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
